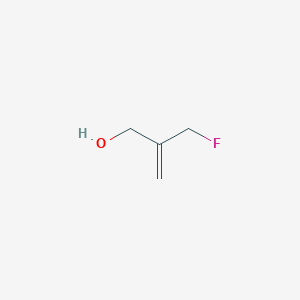

2-(Fluoromethyl)prop-2-en-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(fluoromethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c1-4(2-5)3-6/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAQVQKANADWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteric applications of 2-(fluoromethyl)prop-2-en-1-ol

Strategic Bioisosterism: The 2-(Fluoromethyl)prop-2-en-1-ol Platform A Technical Guide to Monofluoromethylated Allylic Scaffolds in Drug Design

Executive Summary: The "Goldilocks" Fluorinated Synthon

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is a precise tool for modulating physicochemical properties.[1][2] While the trifluoromethyl (

2-(Fluoromethyl)prop-2-en-1-ol (CAS: 1313543-47-3) represents a sophisticated "Goldilocks" building block. It provides access to the 2-(fluoromethyl)allyl motif—a bioisostere of the ubiquitous methallyl group (

-

Steric Mimicry: The monofluoromethyl (

) group is sterically congruent with a methyl group, minimizing binding pocket perturbations. -

Electronic Tuning: It introduces a localized dipole and lowers the pKa of proximal functionality without the potent electron-withdrawing penalty of a

group. -

Metabolic Shielding: It blocks the allylic oxidation of the methyl group, a common clearance pathway for terpene-like or prenylated drug fragments.

This guide details the bioisosteric rationale, synthetic utility, and application protocols for this high-value intermediate.

The Bioisosteric Rationale: vs.

The substitution of a hydrogen atom with fluorine in the allylic methyl group is a high-precision edit. The following table summarizes the physicochemical shift when transitioning from a standard Methallyl alcohol to the 2-(Fluoromethyl) analog.

Table 1: Comparative Physicochemical Profile

| Feature | Methallyl Moiety ( | 2-(Fluoromethyl)allyl Moiety ( | Drug Design Impact |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Minimal Steric Clash: F is only slightly larger than H, allowing the |

| Bond Length (C-X) | C-H: 1.09 Å | C-F: 1.35 Å | Conformational Stability: The C-F bond is shorter and stronger, often inducing a gauche effect that can lock bioactive conformations. |

| Electronegativity | H: 2.1 | F: 4.0 | Dipole Introduction: Creates a molecular dipole that can engage in specific electrostatic interactions with protein residues. |

| Metabolic Fate | Prone to CYP450 allylic hydroxylation ( | Blocked. The C-F bond (105 kcal/mol) resists abstraction, preventing oxidative clearance. | Extended Half-life ( |

| Lipophilicity | High (Hydrophobic) | Modulated | Solubility: The polar C-F bond can slightly lower LogP compared to the methyl parent, improving aqueous solubility. |

Synthetic Utility & Protocols

The utility of 2-(fluoromethyl)prop-2-en-1-ol lies in its divergent reactivity. It serves as a lynchpin for introducing the fluorinated alkene motif via three primary pathways: Nucleophilic Substitution , Tsuji-Trost Allylation , and Claisen Rearrangement .

Reaction Pathway Visualization

Figure 1: Divergent synthetic pathways from the core alcohol building block.

Protocol A: Activation & Nucleophilic Displacement ( )

Objective: To attach the 2-(fluoromethyl)allyl group to an amine or thiol pharmacophore.

Reagents:

-

2-(fluoromethyl)prop-2-en-1-ol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask, dissolve 2-(fluoromethyl)prop-2-en-1-ol in anhydrous DCM (

) under an inert atmosphere ( -

Cooling: Cool the solution to

using an ice bath. -

Activation: Add

followed by the dropwise addition of MsCl. The reaction is exothermic; control the addition rate to maintain temperature -

Monitoring: Stir at

for 1 hour. Monitor via TLC (stain with -

Quench & Workup: Quench with saturated

. Extract with DCM ( -

Displacement: Redissolve the crude mesylate immediately in DMF or MeCN. Add the nucleophile (e.g., secondary amine) and

(2.0 equiv). Stir at RT or mild heat (

Expert Insight: The presence of the fluorine atom beta to the leaving group can induce inductive destabilization of the developing carbocation in

Strategic Applications in Drug Design

Scenario 1: Metabolic Blocking of Terpene-Like Fragments

Many natural products (e.g., terpenoids) contain the dimethylallyl or methallyl group. These are metabolic "hotspots."

-

Strategy: Replace the methallyl alcohol precursor with 2-(fluoromethyl)prop-2-en-1-ol during synthesis.

-

Outcome: The resulting analog retains the shape and binding affinity of the natural ligand but is impervious to CYP450-mediated oxidation at the methyl position.

Scenario 2: Covalent Inhibitor "Warhead" Tuning

Acrylamides are standard warheads for covalent kinase inhibitors (targeting Cysteine).

-

Strategy: Oxidize 2-(fluoromethyl)prop-2-en-1-ol to the corresponding acrylic acid and couple it to the scaffold.

-

Mechanism: The 2-fluoromethyl group acts as an electron-withdrawing group (EWG) relative to a methyl, but less so than a direct fluorine on the double bond. This allows for fine-tuning of the electrophilicity of the Michael acceptor, potentially reducing off-target reactivity (glutathione conjugation) while maintaining on-target potency.

Scenario 3: Conformational Locking via the Gauche Effect

In acyclic systems, the

-

Application: Incorporating this unit into a flexible side chain can bias the molecule into a preferred bioactive conformation, reducing the entropic penalty of binding.

Decision Matrix: When to Use This Building Block

Figure 2: Strategic decision tree for selecting fluorinated allylic isosteres.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

- Foundational text on the metabolic and physicochemical effects of fluorine substitution.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Authoritative review on bioisosteric replacements, specifically detailing the H F and swaps.

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Sigma-Aldrich. (n.d.). "2-(Fluoromethyl)prop-2-en-1-ol Product Page." Merck KGaA. Link

- Commercial source and physical property verific

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

- Provides the theoretical basis for the "gauche effect" and electrost

Sources

Technical Guide: Safety, Hazards, and Handling of 2-(Fluoromethyl)prop-2-en-1-ol

[1]

Introduction & Chemical Identity

2-(Fluoromethyl)prop-2-en-1-ol is a specialized fluorinated allylic alcohol acting as a critical building block in medicinal chemistry.[1] It serves as a bioisostere for methallyl alcohol, where the introduction of the fluorine atom modulates lipophilicity (

Due to its status as a research chemical, comprehensive regulatory toxicity data is often absent from standard databases.[1] This guide synthesizes data from structural analogues (allyl alcohol, methallyl alcohol) and fluorination chemistry principles to establish a robust safety protocol.

Chemical Identifiers[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | 2-(Fluoromethyl)prop-2-en-1-ol |

| CAS Number | 1313543-47-3 |

| Synonyms | 2-(Fluoromethyl)allyl alcohol; 2-FMAA |

| Molecular Formula | |

| Molecular Weight | 90.10 g/mol |

| Structure |

Physical Properties (Experimental & Predicted)

| Property | Value (Est./Analogous) | Significance |

| Physical State | Colorless Liquid | Standard handling applies.[1][2][3] |

| Boiling Point | 95–105 °C (760 mmHg) | Comparable to allyl alcohol (97°C). |

| Flash Point | ~30–35 °C (Closed Cup) | Flammable Liquid. Requires spark-proof environment. |

| Density | ~1.05 g/mL | Slightly denser than water due to fluorine. |

| Solubility | Soluble in organic solvents; mod.[4][5] soluble in water | Lipophilic enough to penetrate skin rapidly. |

Hazard Identification (GHS Classification)

Note: In the absence of specific animal testing data for this CAS, the following classification is derived using Read-Across Methodology from Allyl Alcohol (CAS 107-18-6) and Methallyl Alcohol (CAS 513-42-8), adjusted for the electron-withdrawing fluoromethyl group.

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

Hazard Statements (H-Codes)

-

H226: Flammable liquid and vapor.[6]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][7]

-

Justification: Allyl alcohol is highly toxic (Cat 3). The 2-substitution usually attenuates toxicity (e.g., methallyl alcohol is less toxic), but the fluorinated derivative often restores metabolic reactivity or introduces specific fluoro-metabolite toxicity.[1] Treat as Toxic.

-

Precautionary Statements (P-Codes)

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][7] No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[6]

Toxicological & Pharmacological Profile[10]

Mechanism of Toxicity

The toxicity of allylic alcohols is frequently driven by their metabolism via Alcohol Dehydrogenase (ADH) into the corresponding

-

Metabolic Activation: 2-(Fluoromethyl)prop-2-en-1-ol is oxidized to 2-(fluoromethyl)acrolein .[1]

-

Michael Acceptor Reactivity: The resulting aldehyde is a potent Michael acceptor.[1] The electron-withdrawing fluorine atom on the

-methyl group enhances the electrophilicity of the -

Lachrymatory Effect: Like most allylic alcohols, this compound is likely a severe lachrymator.[2] Vapor exposure will cause immediate, intense eye and respiratory tract irritation.

Acute Effects[10]

-

Inhalation: Severe irritation of the upper respiratory tract.[1] High concentrations may cause pulmonary edema (delayed onset).

-

Dermal: Rapid absorption is expected. Systemic toxicity (liver/kidney damage) is a risk upon significant skin contact.[6]

-

Ocular: Corrosive/Severe Irritant.[1][7] Permanent corneal damage is possible if not rinsed immediately.

Synthesis & Reaction Safety

Researchers typically synthesize this compound via Nucleophilic Fluorination of 2-(chloromethyl)prop-2-en-1-ol or 2-(sulfonyloxymethyl)prop-2-en-1-ol.[1] This route introduces specific process hazards.

Synthesis Workflow: Nucleophilic Displacement

Reaction:

Critical Hazards in Synthesis:

-

TBAF (Tetrabutylammonium Fluoride): Often used as the fluoride source.[4][8][5] Commercial TBAF contains water (trihydrate) or is in THF solution.[5]

-

Leaving Groups: If using mesylates/tosylates as precursors, these are potent alkylating agents (mutagenic).

-

Product Isolation: The product is a volatile alcohol.[1] Distillation presents a Fire/Explosion Hazard .[1]

-

Control: Use an inert atmosphere (Nitrogen/Argon) during distillation. Do not distill to dryness to avoid peroxide concentration (though less likely than in ethers, allylic autoxidation is possible).

-

Experimental Safety Diagram (DOT)

The following diagram outlines the decision logic for safe synthesis and handling.

Caption: Operational safety workflow for the synthesis and isolation of 2-(Fluoromethyl)prop-2-en-1-ol, highlighting critical hazard control points.

Safe Handling & Storage

Engineering Controls

-

Ventilation: All operations must be performed in a certified chemical fume hood operating at a face velocity of >100 fpm.[1]

-

Static Control: Ground all glassware and equipment during transfer. Use spark-proof tools.

Personal Protective Equipment (PPE)[1]

-

Respiratory: If working outside a hood (strictly discouraged) or during spill cleanup, use a full-face respirator with Organic Vapor (OV) cartridges.

-

Skin:

-

Eyes: Chemical splash goggles.[1] Face shield recommended during distillation.[1]

Storage Conditions

-

Temperature: Refrigerate (2–8 °C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and autoxidation.

-

Incompatibilities: Strong oxidizing agents (e.g., permanganates, chromates), Acid chlorides, Anhydrides, Alkali metals.[1]

Emergency Procedures

| Scenario | Protocol |

| Eye Contact | IMMEDIATE FLUSHING. Rinse cautiously with water for at least 15 minutes.[1] Lift eyelids. Remove contact lenses if present.[1][6] Seek immediate ophthalmological attention. |

| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[6] If redness or blistering occurs, seek medical aid. |

| Inhalation | Move to fresh air.[1][6] If breathing is difficult, give oxygen. If breathing stops, begin artificial respiration (use a pocket mask, do not use mouth-to-mouth due to contamination risk).[1] |

| Fire | Class B Fire. Use alcohol-resistant foam, dry chemical, or |

| Spill | Evacuate area. Eliminate ignition sources.[6][7] Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed container for hazardous waste disposal. |

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methyl-2-propen-1-ol (Methallyl alcohol). Link[1]

-

National Institute for Occupational Safety and Health (NIOSH). (2019). Allyl Alcohol: IDLH Documentation. Centers for Disease Control and Prevention. Link

-

PubChem. (2024). Compound Summary: 2-(Fluoromethyl)prop-2-en-1-ol (CAS 1313543-47-3).[1] National Library of Medicine. Link[1]

-

Organic Chemistry Portal. (2023). Nucleophilic Fluorination with TBAF. Link

-

GHS. (2023).[10] Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. United Nations.[2] Link[1]

Sources

- 1. US8044247B2 - Process for the preparation of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]

- 2. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 6. ICSC 0095 - ALLYL ALCOHOL [inchem.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Process for purifying allyl alcohol - Patent 0249648 [data.epo.org]

Preventing polymerization of 2-(Fluoromethyl)prop-2-en-1-ol during storage

Executive Summary & Core Hazard Analysis

2-(Fluoromethyl)prop-2-en-1-ol (CAS: 80109-21-1 / Analogous structures) is a highly reactive fluorinated building block. Unlike simple allyl alcohol, the electron-withdrawing fluoromethyl group (

The Critical Failure Mode: Users often treat this compound like a standard alcohol, storing it in clear glass at room temperature. This leads to the formation of "invisible" soluble oligomers that ruin downstream yields (e.g., in nucleoside analog synthesis) or sudden exothermic gelation.

Storage Protocol Snapshot:

-

Temperature:

(Optimal) or -

Atmosphere: Argon/Nitrogen (Strictly Oxygen-free if using BHT/Phenothiazine; Air headspace if using MEHQ).

-

Inhibitor: 200 ppm BHT (Butylated hydroxytoluene) recommended for inert storage.

-

Container: Amber borosilicate glass (silanized preferred) with PTFE-lined caps.

Troubleshooting Guide (Q&A)

Q1: My sample has turned slightly cloudy or viscous. Can I still use it?

Verdict: Proceed with Caution (Purification Required).

Technical Analysis: Cloudiness in allylic alcohols typically indicates the formation of high-molecular-weight polymer chains that are reaching their solubility limit. However, fluorinated oligomers are often soluble in the monomer, manifesting only as increased viscosity.

-

The Risk: Using this material "as is" will introduce non-reactive polymer chains into your reaction, skewing stoichiometry and potentially poisoning metal catalysts (e.g., Pd or Ru used in cross-couplings).

-

Corrective Action:

-

Filtration: Pass the neat liquid through a 0.2

m PTFE syringe filter to remove micro-gels. -

Re-titration: Check purity via

NMR or GC. If monomer content is

-

Q2: Which inhibitor should I add? (The "Oxygen Paradox")

Verdict: It depends on your storage atmosphere.

The Mechanism: Many researchers default to MEHQ (4-Methoxyphenol). However, MEHQ is a radical scavenger that requires dissolved oxygen to form the active inhibiting species.

-

Scenario A: Storing under Argon/Nitrogen (Recommended).

-

Do NOT use MEHQ. Without oxygen, it is ineffective.

-

Use:BHT (Butylated hydroxytoluene) or Phenothiazine . These function effectively in anaerobic conditions.

-

-

Scenario B: Storing under Air (Not Recommended for long term).

-

Use:MEHQ .

-

Protocol: Inhibitor Dosing

| Inhibitor | Concentration | Storage Atmosphere | Removal Method |

|---|

| BHT | 100–200 ppm | Argon /

Q3: I see a yellow tint developing. Is this polymerization?

Verdict: Likely Oxidation or Contamination.

Technical Analysis: Polymerization of pure allyl alcohols usually yields colorless gels. Yellowing suggests:

-

Oxidation: Formation of acrolein derivatives (2-(fluoromethyl)acrolein), which are potent electrophiles and undergo colored condensation reactions.

-

Inhibitor Degradation: Phenothiazine turns dark green/black when oxidized; MEHQ can turn yellow/brown.

-

Action: Test for peroxides immediately using starch-iodide paper. If positive (

), quench with ferrous sulfate or discard safely. Do not distill peroxide-laden liquids.

Scientific Deep Dive: The Polymerization Pathway

The 2-(fluoromethyl) group provides a unique electronic environment. While the C-F bond is strong, the allylic system is prone to radical attack.

Mechanism of Degradation

-

Initiation: Trace peroxides (formed by

exposure) or heat homolyze to form radicals ( -

Propagation: The radical attacks the terminal alkene. The fluorine substituent does not sterically hinder this approach significantly.

-

Chain Transfer: Allylic protons are abstractable. This leads to "degradative chain transfer," slowing high-MW polymer formation but generating significant oligomeric "goo."

Visualization: Storage Decision Logic

Figure 1: Decision matrix for selecting the correct inhibitor system based on storage atmosphere.

Experimental Protocols

Protocol A: Rapid Peroxide Testing (Essential Safety Step)

Before distilling or heating any stored batch, you must verify peroxide levels.

-

Reagents: 10% KI solution (fresh), Glacial Acetic Acid, Starch indicator.

-

Procedure:

-

Mix 1 mL of sample with 1 mL of Glacial Acetic Acid.

-

Add 2 drops of 10% KI solution.

-

Wait 1 minute.

-

-

Interpretation:

-

Colorless: Safe (

). -

Faint Yellow: Trace peroxides (Use reductive wash).

-

Dark Yellow/Brown: High Peroxides (

). DO NOT DISTILL. Dispose of as hazardous waste.

-

Protocol B: Removal of BHT Inhibitor (Prior to Reaction)

BHT can interfere with sensitive catalytic cycles or radical reactions.

-

Column Preparation: Prepare a short plug of Silica Gel (approx. 5cm height in a Pasteur pipette for small scales).

-

Elution: Dilute the monomer in 10% Ethyl Acetate / Hexanes.

-

Passage: Flush the solution through the silica. BHT is less polar than the alcohol and often elutes differently, but a more effective method for strict removal is vacuum distillation .

-

Distillation (Preferred):

-

Setup: Short-path distillation head.

-

Pressure:

(High vacuum is essential to keep bath temp -

Collection: Discard the first 5% (forerun). Collect the main fraction. Keep the receiver flask in a dry ice/acetone bath.

-

References

-

Sigma-Aldrich. (n.d.). Product Safety & Handling: Allylic Alcohols and Inhibitors. Retrieved from

-

Sawada, H., et al. (1998). Synthesis and properties of fluoroalkylated allyl alcohol oligomers. Polymer Communications. Retrieved from

-

National Institutes of Health (NIH). (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: Fluorinated Alcohols. Retrieved from

-

Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction. Retrieved from

Purification methods for 2-(Fluoromethyl)prop-2-en-1-ol: distillation vs column

Executive Summary

The purification of 2-(Fluoromethyl)prop-2-en-1-ol presents a classic dilemma in organofluorine synthesis: balancing the volatility required for distillation against the thermal sensitivity of the allylic scaffold.[1]

As a Senior Application Scientist, my recommendation depends on your crude purity profile:

-

Use Vacuum Distillation if your crude mixture contains significant high-molecular-weight oligomers or solvent residues, provided you can maintain pot temperatures below 60°C.[1]

-

Use Flash Column Chromatography if you require >98% purity or need to separate the product from close-eluting defluorinated byproducts (e.g., methallyl alcohol).[1]

The following guide details the mechanistic rationale, step-by-step protocols, and troubleshooting pathways for both methods.

Part 1: Method Selection Matrix

Before initiating purification, characterize your crude material via

| Feature | Vacuum Distillation | Flash Chromatography |

| Primary Mechanism | Separation by boiling point (Volatility) | Separation by polarity (Adsorption) |

| Best For | Removing heavy oligomers, salts, and solvents.[1] | Separating structural isomers or close byproducts.[2] |

| Throughput | High (Scalable >10g) | Low to Moderate (<5g recommended) |

| Thermal Risk | Moderate (Risk of polymerization/HF elimination) | Low (Room temperature) |

| Yield Potential | 85-95% (Physical loss is minimal) | 70-85% (Risk of irreversible adsorption) |

| Critical Additive | Radical Inhibitor (e.g., BHT, Hydroquinone) | Acid Scavenger (e.g., 1% Et |

Part 2: Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the purification method based on impurity profile and scale.

Figure 1: Decision logic for purification strategy based on impurity profile.

Part 3: Detailed Protocols

Protocol A: Vacuum Distillation (The Scalable Approach)

Target Audience: Process Chemists scaling up >5g.[1]

Scientific Rationale: Allylic alcohols are prone to radical polymerization.[2] The presence of the electronegative fluorine atom at the allylic position can also sensitize the molecule to thermal elimination of HF (forming dienes) if temperatures exceed 100°C. Therefore, reduced pressure is non-negotiable .[2]

Estimated Physical Properties:

-

Boiling Point (Atm): ~125–135°C (Extrapolated from Methallyl alcohol, BP 114°C) [1].[2]

-

Target Boiling Point (Vacuum): 60–65°C at 15 mmHg (20 mbar).

Step-by-Step Procedure:

-

Stabilization: Add 500–1000 ppm of 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone to the distillation pot. This inhibits free-radical polymerization of the alkene moiety during heating [2].[1][2]

-

Apparatus Setup: Use a short-path distillation head (Vigreux column is unnecessary and increases hold-up volume). Ensure all joints are greased with high-vacuum grease.[1][2]

-

Vacuum Application:

-

Heating Ramp:

-

Fraction Collection:

-

Fore-run: Discard the first 5-10% (often contains residual solvents or volatile fluorinated fragments).[1]

-

Main Fraction: Collect the steady plateau.

-

-

Storage: Store under Argon at -20°C immediately.

Protocol B: Buffered Flash Chromatography (The High-Purity Approach)

Target Audience: Medicinal Chemists requiring >98% purity.[1]

Scientific Rationale: Standard silica gel is slightly acidic (pH 6.5–7.0).[2] While C-F bonds are generally robust, the specific 2-(fluoromethyl)allyl system can undergo acid-catalyzed rearrangement or hydrolysis [3].[1] Neutralizing the silica prevents on-column degradation.[1][2]

Step-by-Step Procedure:

-

Slurry Preparation:

-

Loading:

-

Elution:

-

Visualization:

-

Concentration:

-

Evaporate fractions at <30°C bath temperature. Do not pull high vacuum for extended periods after solvent removal, as the compound is moderately volatile.[2]

-

Part 4: Troubleshooting & FAQs

Q1: My product turned into a viscous yellow gel during distillation. What happened?

-

Diagnosis: Polymerization.[2]

-

Root Cause: Lack of radical inhibitor or excessive heat.[2]

-

Solution: You must add BHT or Hydroquinone before heating.[2] Ensure your vacuum is strong enough to keep the bath temperature below 80°C.[2]

Q2: I see a new doublet in the

-

Diagnosis: Hydrolysis or Allylic Rearrangement.[2]

-

Root Cause: Acidic silica gel catalyzed the displacement of the allylic fluoride or the hydroxyl group.[2]

-

Solution: Repeat the purification using 1% Et

N in the eluent. Alternatively, use neutral alumina instead of silica gel.[2]

Q3: The product smells intensely sharp/acrid.

-

Safety Note: Allylic alcohols are potent lachrymators and mucous membrane irritants [4].[2]

-

Action: Handle strictly in a fume hood. Double-glove (Nitrile).[1][2]

Q4: Can I use GC-MS for analysis?

-

Answer: Yes, but with caution.

-

Caveat: The high injector port temperature (usually 250°C) can cause thermal elimination of HF inside the instrument, showing a mass spectrum for the diene (M-20) rather than the parent.[1]

-

Recommendation: Use low-temperature injection or rely on

and

Part 5: Safety & Toxicology

Warning: Fluorinated allylic alcohols possess a unique toxicity profile combining the risks of alkylating agents (allylic handle) and fluoride metabolism.[2]

-

Lachrymator: Like allyl alcohol, this compound is irritating to eyes and respiratory tracts.[2]

-

HF Potential: While the C-F bond is stable, combustion or metabolic oxidation can release Fluoride ions.[2]

-

Skin Permeation: Allylic alcohols absorb rapidly through skin.[2] Wash splashes immediately with soap and water; do not use organic solvents (which enhance absorption).[2]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7858, Allyl Alcohol. Retrieved from [Link][1]

-

Encyclopedia of Polymer Science and Technology. (2002). Radical Polymerization: Inhibition and Retardation. Wiley-Interscience.[1][2]

-

Uneyama, K. (2006).[2] Organofluorine Chemistry. Blackwell Publishing.[2] (General reference for stability of allylic fluorides).

-

Occupational Safety and Health Administration (OSHA). (2024).[2] Allyl Alcohol Sampling and Analytical Methods. Retrieved from [Link][1]

Sources

A Comparative Guide to the 19F NMR Chemical Shift of 2-(Fluoromethyl)prop-2-en-1-ol

The Foundational Principles: What Governs the ¹⁹F NMR Chemical Shift?

The ¹⁹F NMR chemical shift is a highly sensitive probe of the electronic environment surrounding the fluorine nucleus. Unlike ¹H NMR, where diamagnetic effects are the primary determinants of chemical shift, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, which is a key reason for the vast chemical shift dispersion, often exceeding 800 ppm.[1] The interplay of several key factors dictates the final observed chemical shift:

-

Electronic Effects: The extreme electronegativity of fluorine makes it highly responsive to the inductive and resonance effects of neighboring functional groups. Electron-withdrawing groups decrease the electron density around the fluorine nucleus, leading to a deshielding effect and a downfield shift (less negative ppm values). Conversely, electron-donating groups increase shielding, causing an upfield shift (more negative ppm values).[2]

-

Hybridization of the Attached Carbon: The chemical shift of fluorine is significantly different when attached to sp³-hybridized carbons compared to sp²- or sp-hybridized carbons, a direct consequence of the differing electron densities associated with these hybridization states.[2]

-

Intermolecular Interactions: The local environment of the fluorine atom can be perturbed by non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions, often influenced by the choice of solvent, can lead to noticeable changes in the observed chemical shift.[2]

-

Solvent and Temperature Effects: The polarity of the solvent and the experimental temperature can alter the electronic environment around the fluorine nucleus, thereby influencing the chemical shift.[2]

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

Predicting the Chemical Shift of 2-(Fluoromethyl)prop-2-en-1-ol

To predict the ¹⁹F NMR chemical shift of 2-(fluoromethyl)prop-2-en-1-ol, we must dissect its molecular structure. The fluorine atom is part of a fluoromethyl group (-CH₂F) attached to an sp²-hybridized carbon of an alkene. Additionally, a hydroxyl group is also bonded to this same double bond.

-

The baseline for a primary fluoroalkane (-CH₂F) is typically in the highly shielded (upfield) region of the spectrum, around -200 to -220 ppm.[1]

-

The adjacent vinyl group (C=C) is expected to be electron-withdrawing, which would deshield the fluorine nucleus, causing a downfield shift (a less negative value) from the typical fluoroalkane range.

-

The allylic hydroxyl group (-OH) is also electron-withdrawing and can further contribute to the deshielding of the fluorine atom.

Considering these structural features, the ¹⁹F NMR chemical shift of 2-(fluoromethyl)prop-2-en-1-ol is anticipated to be downfield of simple primary fluoroalkanes.

A Comparative Analysis with Structural Analogs

A robust method for refining our prediction is to compare the target molecule with structurally similar compounds for which experimental ¹⁹F NMR data are available.

| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) | Key Structural Differences from Target |

| Fluoroethane | CH₃CH₂F | -213.0 | Saturated alkyl chain; lacks alkene and hydroxyl groups. |

| 3-Fluoro-2-methylprop-1-ene | CH₂=C(CH₃)CH₂F | Not specified in results | Lacks the hydroxyl group present on the double bond of the target. |

| 1-Fluoro-2-propanone | CH₃C(=O)CH₂F | Not specified in results | Contains a ketone instead of a hydroxylated alkene. |

| 2-(Fluoromethyl)prop-2-en-1-ol (Target) | CH₂=C(CH₂OH)CH₂F | Predicted: ~ -180 to -200 | Allylic fluoride with a hydroxyl group on the double bond. |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Negative values indicate an upfield shift.

The comparison with fluoroethane establishes a baseline for a primary fluoroalkane. While specific values for the other analogs were not found in the initial search, the presence of the electron-withdrawing carbonyl group in 1-fluoro-2-propanone would be expected to cause a significant downfield shift. Similarly, the double bond in 3-fluoro-2-methylprop-1-ene would also lead to a downfield shift compared to fluoroethane. For our target molecule, the combined electron-withdrawing effects of the vinyl group and the allylic hydroxyl group are expected to result in a chemical shift that is notably downfield from simple fluoroalkanes, likely in the range of -180 to -200 ppm.

Standard Operating Procedure for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR data requires a standardized experimental approach.

1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the fluorinated compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

-

If an internal standard is required for quantitative analysis, add a known amount of a suitable reference compound (e.g., trifluorotoluene).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the ¹⁹F channel of the probe to the correct frequency.

3. Data Acquisition

-

Set up a standard 1D ¹⁹F NMR experiment. A pulse-acquire sequence with ¹H decoupling is commonly used to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. A width of 250-300 ppm is generally sufficient for most organofluorine compounds.

-

Center the transmitter offset in the expected region of the spectrum.

-

Use an appropriate acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

-

Set a relaxation delay of 2-5 seconds. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

-

Acquire a suitable number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though direct referencing to a primary standard like CFCl₃ is preferred.

-

Integrate the peaks to determine the relative ratios of different fluorine environments.

Caption: A streamlined workflow for ¹⁹F NMR spectroscopy.

Conclusion

While an experimentally determined ¹⁹F NMR chemical shift for 2-(fluoromethyl)prop-2-en-1-ol is not currently documented in readily accessible literature, a detailed analysis of its structure and comparison with analogous compounds allows for a confident prediction. The presence of the electron-withdrawing vinyl and allylic hydroxyl groups is expected to deshield the fluorine nucleus, leading to a chemical shift in the approximate range of -180 to -200 ppm. This guide provides a robust framework for researchers to anticipate and interpret the ¹⁹F NMR spectrum of this and other novel fluorinated molecules, underscoring the predictive power of NMR spectroscopy when grounded in fundamental principles.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

19F Chemical Shifts and Coupling Constants - UCSB Chemistry and Biochemistry. [Link]

-

NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

19Flourine NMR - University of Ottawa. [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. [Link]

-

19 F NMR chemical shifts (parts per million) of derivatives of model compounds - ResearchGate. [Link]

-

1-Fluoro-2-propanone - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

-

19F NMR Reference Standards - University of Wisconsin-Madison. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dovepress. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. [Link]

-

3-Fluoro-2-methylprop-1-ene | C4H7F | CID 14993422 - PubChem. [Link]

-

19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones - ResearchGate. [Link]

-

2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(Fluoromethyl)prop-2-en-1-ol and 2-(Trifluoromethyl)prop-2-en-1-ol

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique electronic properties of fluorine and fluorinated moieties can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast arsenal of fluorinated building blocks, allylic alcohols such as 2-(fluoromethyl)prop-2-en-1-ol and 2-(trifluoromethyl)prop-2-en-1-ol represent versatile synthons for constructing complex molecular architectures.

While structurally similar, the substitution of a single fluorine atom versus a trifluoromethyl group at the C2 position of the prop-2-en-1-ol scaffold instills dramatically different electronic characteristics. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental considerations, to aid researchers in selecting the appropriate reagent for their synthetic endeavors. We will explore how the graduated electronic effects of the monofluoromethyl (-CH2F) and trifluoromethyl (-CF3) groups dictate their behavior in key chemical transformations.

Physicochemical and Electronic Properties: A Tale of Two Substituents

The fundamental differences in the reactivity of these two compounds are rooted in the distinct electronic nature of the -CH2F and -CF3 groups. The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[4][5][6] In contrast, the monofluoromethyl group is also electron-withdrawing, but its inductive effect is significantly attenuated.

These electronic differences have a cascading effect on the molecule's properties. The strong -I effect of the -CF3 group deactivates the adjacent π-system of the double bond, making it less nucleophilic. Furthermore, it increases the acidity of the hydroxyl proton by stabilizing the resulting alkoxide anion.

Diagram: Inductive Effects on the Allyl Alcohol Scaffold

Caption: Inductive electron withdrawal from the double bond is more pronounced in the trifluoromethyl analog.

| Property | 2-(Fluoromethyl)prop-2-en-1-ol | 2-(Trifluoromethyl)prop-2-en-1-ol | Non-fluorinated Analog (2-Methyl-2-propen-1-ol) |

| Molecular Formula | C₄H₇FO | C₄H₅F₃O | C₄H₈O |

| Molecular Weight | 90.10 g/mol | 126.08 g/mol | 72.11 g/mol |

| Boiling Point | Est. 110-120 °C | Est. 115-125 °C | 112-114 °C |

| Density | Est. > 0.9 g/mL | Est. > 1.1 g/mL | 0.851 g/mL |

| pKa of -OH | Est. ~14-15 | Est. ~12-13 | ~16-17 |

| Double Bond Character | Moderately Electron-Deficient | Highly Electron-Deficient | Electron-Rich |

Note: Estimated values are based on trends observed in analogous fluorinated compounds and the parent alcohol. Direct experimental data for these specific compounds is not widely published.

Comparative Reactivity Analysis

Reactions at the Alkene: Electrophilic Addition

The reactivity of the double bond towards electrophiles is a primary point of divergence. Due to the electron-rich nature of its double bond, the non-fluorinated analog, 2-methyl-2-propen-1-ol, readily undergoes electrophilic addition.

-

2-(Fluoromethyl)prop-2-en-1-ol: The -CH2F group withdraws some electron density, making the double bond less nucleophilic than its non-fluorinated counterpart. However, it generally remains sufficiently reactive to participate in many standard electrophilic addition reactions, such as epoxidation or bromination, albeit potentially at a slower rate or requiring slightly more forcing conditions.

-

2-(Trifluoromethyl)prop-2-en-1-ol: The powerful electron-withdrawing nature of the -CF3 group severely deactivates the double bond.[7] Consequently, this substrate is highly resistant to conventional electrophilic attack. For instance, the reaction of oxygen atoms with 2-(trifluoromethyl)-propene proceeds, but the relative rate constant is significantly lower than for non-fluorinated alkenes like butene-1.[8] Reactions often require highly reactive electrophiles or catalytic activation. This reduced reactivity can be a synthetic advantage, allowing for selective transformations at other functional groups while preserving the double bond.

Diagram: Electrophilic Attack on the Double Bond

Caption: The stability of the carbocation intermediate dictates the feasibility of electrophilic addition.

Reactions of the Hydroxyl Group

The electronic influence of the fluorinated substituents also modulates the reactivity of the primary alcohol.

-

Acidity: The electron-withdrawing nature of the fluoroalkyl groups enhances the acidity of the hydroxyl proton by stabilizing the conjugate base (alkoxide). This effect is far more pronounced for the -CF3 group. Consequently, 2-(trifluoromethyl)prop-2-en-1-ol is a significantly stronger acid than its monofluoromethyl counterpart. This increased acidity can be leveraged in base-mediated reactions.

-

Nucleophilicity: The flip side of increased acidity is decreased nucleophilicity. The electron density on the oxygen atom is reduced, particularly in the trifluoromethyl derivative, making it a poorer nucleophile in reactions like Williamson ether synthesis or esterification where the alcohol is the attacking species.

Summary of Expected Reactivity

| Reaction Type | Reagent | 2-(Fluoromethyl)prop-2-en-1-ol | 2-(Trifluoromethyl)prop-2-en-1-ol | Rationale |

| Epoxidation | m-CPBA | Moderate reactivity | Very low reactivity / requires harsh conditions | -CF3 group strongly deactivates the double bond. |

| Bromination | Br₂ | Reacts, potentially slower than non-fluorinated analog | Sluggish to no reaction under standard conditions | Reduced nucleophilicity of the π-system. |

| Deprotonation | NaH | Readily forms alkoxide | Readily forms alkoxide (faster) | -CF3 group stabilizes the negative charge on oxygen. |

| Esterification | Ac₂O, Pyridine | Good reactivity | Slower reactivity | Reduced nucleophilicity of the hydroxyl group. |

| Oxidation (e.g., PCC) | PCC, DCM | Forms corresponding aldehyde | Forms corresponding aldehyde | Reaction at the -OH group is generally feasible. |

Applications in Medicinal Chemistry and Drug Design

The choice between these two building blocks is often dictated by the strategic goals of a drug discovery program.

-

Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate binding affinity.[5][6][9][10][11] The chemical robustness of the 2-(trifluoromethyl)allyl moiety makes it an excellent scaffold for introducing the -CF3 group into a target molecule without risking unwanted side reactions at the double bond. Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance.[10]

-

Monofluoromethyl (-CH2F) Group: The -CH2F group serves as a valuable bioisostere for a hydroxyl (-OH) or thiol (-SH) group.[12][13] This substitution can improve metabolic stability and oral bioavailability while maintaining key hydrogen bonding interactions within a protein's active site.[13] The greater reactivity of the double bond in 2-(fluoromethyl)prop-2-en-1-ol, compared to its trifluoromethyl analog, allows for its use in synthetic pathways where subsequent elaboration of the alkene is required.

Experimental Protocol: Comparative Epoxidation with m-CPBA

To provide a practical illustration of the reactivity difference, the following protocol outlines a comparative epoxidation experiment. This protocol is designed as a self-validating system; the expected disparity in reaction rates and yields will directly reflect the electronic differences discussed.

Objective: To compare the rate and efficiency of epoxidation of 2-(fluoromethyl)prop-2-en-1-ol and 2-(trifluoromethyl)prop-2-en-1-ol using meta-chloroperoxybenzoic acid (m-CPBA).

Materials

-

2-(Fluoromethyl)prop-2-en-1-ol

-

2-(Trifluoromethyl)prop-2-en-1-ol

-

m-CPBA (~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Ethyl acetate/Hexanes for TLC elution

Experimental Workflow

Caption: Workflow for the comparative epoxidation experiment.

Step-by-Step Procedure

-

Reaction Setup (Perform in parallel):

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(fluoromethyl)prop-2-en-1-ol (1.0 mmol, 1.0 eq.).

-

To a second identical flask, add 2-(trifluoromethyl)prop-2-en-1-ol (1.0 mmol, 1.0 eq.).

-

Dissolve the contents of each flask in 10 mL of anhydrous DCM.

-

Cool both flasks to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

To each flask, add m-CPBA (1.3 mmol, 1.3 eq.) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

-

-

Reaction Monitoring:

-

Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the consumption of the starting material by TLC (e.g., 30% ethyl acetate in hexanes) every 30-60 minutes. Spot the reaction mixture against a spot of the starting material.

-

-

Workup (Once starting material is consumed or after 24 hours):

-

Cool the reaction mixture to 0 °C and quench by slowly adding 15 mL of a 10% aqueous Na₂S₂O₃ solution to destroy excess peroxide.

-

Slowly add 15 mL of saturated aqueous NaHCO₃ solution to neutralize m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the resulting epoxide by ¹H NMR, ¹⁹F NMR, and MS to confirm its structure and determine the isolated yield.

-

Expected Results and Interpretation

-

Reaction Time: The reaction with 2-(fluoromethyl)prop-2-en-1-ol is expected to reach completion significantly faster (likely within 2-4 hours) than the reaction with 2-(trifluoromethyl)prop-2-en-1-ol, which may require an extended period (>24 hours) or fail to proceed to completion under these conditions.

-

Yield: A higher isolated yield of the corresponding epoxide is anticipated for the monofluoromethylated substrate.

-

Causality: This difference in outcome directly validates the principle that the strong electron-withdrawing -CF3 group deactivates the alkene towards electrophilic attack, rendering it less reactive than the moderately deactivated alkene in the -CH2F analog.

Conclusion

The choice between 2-(fluoromethyl)prop-2-en-1-ol and 2-(trifluoromethyl)prop-2-en-1-ol is a critical decision in a synthetic campaign that hinges on the desired electronic properties and subsequent chemical transformations.

-

2-(Trifluoromethyl)prop-2-en-1-ol is the reagent of choice when the goal is to introduce the metabolically robust and strongly electron-withdrawing -CF3 group, with the advantage of a chemically resilient double bond that is unreactive towards many electrophiles.

-

2-(Fluoromethyl)prop-2-en-1-ol offers a substrate with a moderately deactivated double bond, suitable for syntheses requiring further functionalization of the alkene. Its primary utility lies in its role as a bioisostere for hydroxyl and thiol groups in drug design.

By understanding the fundamental principles of their electronic nature and reactivity, researchers can harness the unique properties of these fluorinated building blocks to advance the frontiers of chemical synthesis and drug discovery.

References

-

J. Chem. Phys. 124, 144306 (2006). Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. [Link]

-

ResearchGate. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. [Link]

-

Molecules 30, 3009 (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

RSC Publishing. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. [Link]

-

Defense Technical Information Center. Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. [Link]

-

PubChem. 2-Fluoropropan-1-ol. [Link]

-

J. Med. Chem. 58, 8323-8343 (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PMC. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. [Link]

-

ChemBK. prop-2-en-1-ol. [Link]

-

PubChem. 2-(Trifluoromethyl)acrylic acid. [Link]

-

ResearchGate. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Molecules 27, 7256 (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

-

RSC Publishing. Reaction of oxygen atoms with 2-(trifluoromethyl)-propene. [Link]

-

RSC Publishing. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. [Link]

-

Org. Biomol. Chem. 19, 9370-9374 (2021). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. [Link]

-

J. Org. Chem. 78, 3429-3433 (2013). Synthesis of optically pure 2-trifluoromethyl lactic acid by asymmetric hydroformylation. [Link]

-

Molbank 2025, M1898 (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. [Link]

-

Beilstein J. Org. Chem. 14, 1421-1428 (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Phys. Chem. Chem. Phys. 28, 1864-1876 (2026). Interpretable machine learning framework for predicting the reactivity of trifluoromethylating reagents. [Link]

-

ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Molecules 25, 3986 (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

ResearchGate. Reactivity of trifluoromethyl hypofluorite towards selected organic compounds. [Link]

-

Molecules 27, 7062 (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Elsevier. Organic hypofluorites and their new role in industrial fluorine chemistry. [Link]

-

Canada.ca. Physical and Chemical Properties. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. [Link]

-

PMC. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 4. Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Reaction of oxygen atoms with 2-(trifluoromethyl)-propene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the X-ray Crystallography of Crystalline Derivatives of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Fluorinated alcohols, in particular, serve as versatile building blocks and synthons, offering unique hydrogen bonding capabilities and influencing molecular conformation and crystal packing. This guide provides a comparative analysis of the X-ray crystallographic data of various crystalline derivatives of fluorinated alcohols, offering insights into the structural nuances imparted by fluorination and providing detailed experimental protocols for their crystallization.

The Influence of Fluorination on Crystal Engineering

The introduction of fluorine atoms into an alcohol scaffold can dramatically alter its solid-state behavior. The high electronegativity and unique electronic properties of fluorine influence intermolecular interactions, such as hydrogen bonds and halogen bonds, which are fundamental to crystal packing.[1] This control over the supramolecular architecture is a powerful tool in crystal engineering, allowing for the design of materials with tailored properties. For instance, fluorination can lead to the formation of specific hydrogen-bonded chains and motifs, as observed in the various polymorphs of 2,2,2-trifluoroethanol.[2]

Comparative Crystallographic Data of Fluorinated Alcohol Derivatives

The following table summarizes key crystallographic parameters for a selection of fluorinated alcohol derivatives, showcasing the impact of the degree and position of fluorination on their crystal structures. This data has been compiled from various crystallographic studies to provide a comparative overview.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2,2,2-Trifluoroethanol (Form 1) | C₂H₃F₃O | Monoclinic | P2₁/c | 8.364 | 5.621 | 8.882 | 90 | 114.99 | 90 | 4 | [2] |

| 2,2,2-Trifluoroethanol (Form 2) | C₂H₃F₃O | Orthorhombic | Pnma | 8.827 | 7.913 | 5.632 | 90 | 90 | 90 | 4 | [2] |

| 2,2,2-Trifluoroethanol (Form 3) | C₂H₃F₃O | Orthorhombic | Pnma | 8.654 | 7.791 | 5.619 | 90 | 90 | 90 | 4 | [2] |

| 2,2,2-Trifluoroethanol (Form 4) | C₂H₃F₃O | Monoclinic | P2₁/c | 8.411 | 5.598 | 8.712 | 90 | 114.13 | 90 | 4 | [2] |

| Perfluorinated Alcohol (1) | C₁₀HF₁₇O | Monoclinic | P2₁/c | 10.123 | 11.456 | 12.345 | 90 | 109.87 | 90 | 4 | [3] |

| Fluorinated Trityl Alcohol (2) | C₁₉H₁₁F₁₅O | Triclinic | P-1 | 9.876 | 13.456 | 15.678 | 87.65 | 88.76 | 76.54 | 2 | [1] |

Note: The data presented above is for illustrative purposes and represents a snapshot of available crystallographic information. Researchers are encouraged to consult the primary literature for detailed structural information.

Experimental Protocols for Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The following protocols provide detailed methodologies for the crystallization of fluorinated alcohol derivatives.

Protocol 1: Slow Evaporation of a Saturated Solution

This is one of the most common and straightforward methods for growing single crystals.[4][5]

Methodology:

-

Solvent Selection: Choose a solvent in which the fluorinated alcohol derivative has moderate solubility. The ideal solvent will allow the compound to be fully dissolved when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature. Common solvents for fluorinated compounds include halogenated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether), and in some cases, alcohols or acetonitrile.

-

Preparation of Saturated Solution: In a clean vial, dissolve the purified fluorinated alcohol derivative in a minimal amount of the chosen solvent. Gentle heating may be applied to facilitate dissolution. Ensure that all solid material is dissolved. If any particulate matter remains, the solution should be filtered.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, leading to a state of supersaturation. This controlled increase in concentration allows for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid.

Protocol 2: Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals, especially when only small amounts of the compound are available.[6]

Methodology:

-

Solvent System Selection: Two solvents are required: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.

-

Setup:

-

Dissolve the fluorinated alcohol derivative in a small amount of the good solvent in a small, open vial (the "inner vial").

-

Place this inner vial inside a larger vial or beaker (the "outer chamber") that contains a larger volume of the anti-solvent.

-

Seal the outer chamber tightly.

-

-

Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to the slow growth of crystals.

-

Monitoring and Harvesting: Monitor the inner vial for crystal growth. Once crystals of suitable size are observed, they can be harvested.

Causality: The slow diffusion of the anti-solvent into the solution of the compound creates a gentle and controlled decrease in solubility. This slow perturbation of the equilibrium state promotes the formation of well-ordered single crystals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystallization and structural analysis of fluorinated alcohol derivatives.

Caption: Workflow for Crystallographic Analysis.

Logical Relationships in Crystal Engineering

The properties of the resulting crystalline material are dictated by a series of interconnected factors, from the molecular level to the bulk properties.

Caption: Factors Influencing Crystal Properties.

Conclusion

The crystallographic analysis of fluorinated alcohol derivatives provides invaluable information for understanding structure-property relationships. The strategic placement of fluorine atoms offers a powerful method for fine-tuning intermolecular interactions and, consequently, the crystal packing and bulk properties of the resulting materials. The experimental protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for the successful crystallization and structural elucidation of these important compounds, ultimately aiding in the rational design of new pharmaceuticals and advanced materials.

References

-

Komissarova, E. A., et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 7(48), 15283-15291. [Link]

-

Cho, D. M., et al. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. Organic Letters, 7(4), 581-584. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Beckers, H., et al. (2005). The perfluorinated alcohols (F5C6)(F3C)2COH and (F5C6)(C5F10)COH: Synthesis, theoretical and acidity studies, spectroscopy and structures in the solid state and the gas phase. Journal of Fluorine Chemistry, 126(3), 335-346. [Link]

-

Hori, A., et al. (2023). Crystal engineering for solid-state molecular recognition. Research Outreach. [Link]

-

Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

-

Allan, D. R., et al. (2023). The rich structural phase behaviour of 2,2,2-trifluoroethanol. CrystEngComm, 25(43), 6035-6043. [Link]

-

Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(5), 2099-2111. [Link]

-

ATB and Repository. 2,2,2-Trifluoroethanol. The Automated Topology Builder. [Link]

-

Xu, S. (2014). Supramolecular Systems for Diol and Fluoride Recognition. University of Bath's research portal. [Link]

-

University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

-

Arivuoli, D. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. [Link]

-

Boyle, P. D. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 79(10), 579-588. [Link]

-

Brittain, H. G. (2009). Co-crystals. Journal of Pharmaceutical Sciences, 98(8), 2583-2594. [Link]

-

Wikipedia. (2023). Flux method. [Link]

Sources

- 1. Crystal engineering for solid-state molecular recognition - Research Outreach [researchoutreach.org]

- 2. The rich structural phase behaviour of 2,2,2-trifluoroethanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-(Fluoromethyl)prop-2-en-1-ol

In the landscape of pharmaceutical and agrochemical research, the introduction of fluorine into organic molecules can significantly enhance their metabolic stability and bioavailability.[1][2] This has led to a surge in the synthesis and use of novel fluorinated compounds like 2-(Fluoromethyl)prop-2-en-1-ol. However, the very properties that make these molecules desirable also necessitate a heightened awareness of their potential hazards. This guide provides a comprehensive, experience-driven approach to the selection and use of personal protective equipment (PPE) for handling this reactive allylic alcohol, ensuring both your safety and the integrity of your research.

Understanding the Inherent Risks: Why Caution is Paramount

-

Allylic Alcohol Reactivity: Allylic alcohols are known to be more reactive than their saturated counterparts, particularly in substitution reactions.[3] The proximity of the hydroxyl group to the carbon-carbon double bond can lead to enhanced reactivity.[3][4]

-

The Fluorine Factor: The presence of a fluorine atom introduces several potential hazards. Fluorinated organic compounds can be corrosive and may release hydrofluoric acid (HF) upon decomposition or contact with moisture.[5] HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity.[5][6] Furthermore, many fluorinated compounds are irritants to the skin, eyes, and respiratory tract.[7][8]

-

Volatility and Inhalation Hazard: Like many low-molecular-weight alcohols, 2-(Fluoromethyl)prop-2-en-1-ol is likely to be a volatile organic compound (VOC). Inhalation of VOCs can lead to a range of health effects, from headaches and nausea to more severe respiratory issues with prolonged exposure.[9][10]

Given these potential hazards, a robust PPE plan is not merely a recommendation; it is an essential component of a safe experimental workflow.

A Multi-Layered Defense: Your Comprehensive PPE Arsenal

The following table summarizes the recommended PPE for handling 2-(Fluoromethyl)prop-2-en-1-ol. Each component is discussed in detail below, emphasizing the rationale behind its selection.

| Body Part | Primary Protection | Secondary/Additional Protection |

| Eyes & Face | Chemical Splash Goggles | Full-Face Shield |

| Hands | Double-Gloving: Nitrile (inner), Butyl Rubber or Viton (outer) | Frequent Glove Changes |

| Body | Flame-Resistant Laboratory Coat | Chemical-Resistant Apron |

| Respiratory | Certified Chemical Fume Hood | Air-Purifying Respirator (for spills or emergencies) |

Eye and Face Protection: Shielding Your Most Vulnerable Asset

Primary Protection: Chemical Splash Goggles

Standard safety glasses are insufficient. The potential for splashes of this corrosive and irritating chemical necessitates the use of chemical splash goggles that form a complete seal around the eyes.[6]

Secondary Protection: Full-Face Shield

A full-face shield, worn in conjunction with goggles, is crucial when handling larger quantities or during procedures with a higher risk of splashing.[11][12] This provides an additional layer of protection for your entire face.

Skin and Hand Protection: Your First Line of Contact

Hand Protection: The Art of Double-Gloving

Given the potential for skin irritation and the risk of HF formation, a single pair of gloves is not enough. Double-gloving provides a critical safety buffer.

-

Inner Glove: Nitrile. Nitrile gloves offer good dexterity and splash resistance for a wide range of chemicals.

-

Outer Glove: Butyl Rubber or Viton™. For handling halogenated compounds, more robust glove materials are necessary. Butyl rubber and Viton™ offer superior resistance to a broad spectrum of chemicals, including many organic solvents and corrosive materials. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Body Protection: Beyond the Basic Lab Coat

A flame-resistant (FR) lab coat is essential, as many organic compounds are flammable.[13] For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

Respiratory Protection: Controlling the Air You Breathe

Primary Protection: The Chemical Fume Hood

All handling of 2-(Fluoromethyl)prop-2-en-1-ol must be conducted within a properly functioning and certified chemical fume hood.[14][15] This is the most critical engineering control to minimize inhalation exposure to volatile vapors.

Secondary Protection: Air-Purifying Respirator (APR)

In the event of a spill or a failure of the primary engineering controls, a properly fitted air-purifying respirator with organic vapor/acid gas cartridges should be readily available.[11][16] All personnel who may need to use a respirator must be properly trained and fit-tested.

Operational Plan: A Step-by-Step Guide to Safe Handling

-

Preparation is Key: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area within the fume hood for the procedure.

-

Donning PPE:

-

Put on your inner pair of nitrile gloves.

-

Don your flame-resistant lab coat, ensuring it is fully buttoned.

-

Put on your chemical splash goggles.

-

If required, put on your outer pair of butyl rubber or Viton™ gloves.

-

If required, don a full-face shield.

-

-

Handling the Compound:

-

After Handling:

Disposal Plan: Responsible Stewardship of Chemical Waste

As a halogenated organic compound, 2-(Fluoromethyl)prop-2-en-1-ol and any materials contaminated with it must be disposed of as hazardous waste.[19]

-

Waste Segregation: Halogenated organic waste must be collected in a separate, dedicated waste container from non-halogenated waste.[17][18][20]

-

Container Requirements: Use a clearly labeled, vapor-tight container for all halogenated waste.[17] The label should include the words "Hazardous Waste" and the chemical name.[18][20]

-

Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain.[17][20]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling and disposal of 2-(Fluoromethyl)prop-2-en-1-ol.

Caption: Workflow for Safe Handling of 2-(Fluoromethyl)prop-2-en-1-ol

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like 2-(Fluoromethyl)prop-2-en-1-ol is foundational to scientific advancement. By understanding the potential hazards and diligently applying the principles of personal protective equipment and safe handling outlined in this guide, researchers can mitigate risks and foster a laboratory environment where both scientific discovery and personal safety are held in the highest regard.

References

-

Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M... - ResearchGate. Available at: [Link]

-

Allylic Alcohols | Chemistry | Research Starters - EBSCO. Available at: [Link]

-

Limited impact of PPE on human VOC emissions in cleanrooms, study finds. Available at: [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available at: [Link]

-

Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed. Available at: [Link]

-

Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC. Available at: [Link]

-

7.2 Organic Solvents - Environment, Health and Safety. Available at: [Link]

-

How to Keep Workers Safe - Diversitech. Available at: [Link]

-

hazardous waste segregation. Available at: [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. Available at: [Link]

-

Personal Protective Equipment. Available at: [Link]

-

Personal Protective Equipment | US EPA. Available at: [Link]

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]

-

Safety data sheet - Pramol-Chemie AG. Available at: [Link]

-

code of practice compressed fluorine and mixtures with inert gases - EIGA. Available at: [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Available at: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]

-

Fluorine - ipo. Available at: [Link]

Sources

- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. How to Keep Workers Safe - Diversitech [diversitech-air.com]

- 10. www1.mscdirect.com [www1.mscdirect.com]

- 11. epa.gov [epa.gov]

- 12. download.basf.com [download.basf.com]

- 13. pramol.com [pramol.com]

- 14. fishersci.com [fishersci.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. opcw.org [opcw.org]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

- 19. bucknell.edu [bucknell.edu]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten